molecular formula C7H5ClN2S B1620696 5-Chloro-6-methyl-2,1,3-benzothiadiazole CAS No. 50636-02-7

5-Chloro-6-methyl-2,1,3-benzothiadiazole

Cat. No.: B1620696
CAS No.: 50636-02-7
M. Wt: 184.65 g/mol
InChI Key: SCSWOYWPHUQGKL-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C7H5ClN2S . It is a derivative of benzothiadiazole .


Synthesis Analysis

The synthesis of this compound can be achieved from Benzo [C] [1,2,5]thiadiazole-5-boronic acid pinacol ester, 97% and Iodomethane . Another method involves the treatment of anilines with disulfur dichloride to give the intermediate 1,3,2-benzothiazathiolium salt, which is diazotised to complete the formation of a 1,2,3-benzothiadiazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a 1,2,3-thiadiazole . The average mass of the molecule is 184.646 Da, and the monoisotopic mass is 183.986191 Da .

Scientific Research Applications

Plant Response Modulation

5-Chloro-6-methyl-2,1,3-benzothiadiazole derivatives have been shown to affect plant responses. Parups (1973) demonstrated that a similar compound inhibited the uptake and translocation of auxin in plants, influenced bean hook opening, and reduced abscission of florets and epinastic responses. These findings indicate a potential role in plant growth regulation and stress response management (Parups, 1973).

Pharmacological Properties

A study on a structurally related compound, 5-Chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole, highlighted its unique pharmacological profile. It was found to act as a centrally acting agent with myotonolytic properties, distinct from drugs like diazepam. It showed potential in reducing muscle rigidity and reflex muscle tone without significant sedative or neurochemical effects (Sayers, Bürki, & Eichenberger, 1980).

Synthesis and Chemical Properties

The synthesis of this compound derivatives and their chemical properties have been explored in various studies. For instance, Koch et al. (1990) studied the crystallography of a methylated derivative, revealing a novel metabolic pathway. This contributes to our understanding of the compound's structural and functional aspects (Koch, Boelsterli, Hirst, & Walkinshaw, 1990).

Properties

IUPAC Name

5-chloro-6-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSWOYWPHUQGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381788
Record name 5-chloro-6-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50636-02-7
Record name 5-chloro-6-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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